
1-(m-Methylphenoxy)-silatrane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(m-Methylphenoxy)-silatrane is an organosilicon compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a silatrane core, which is a silicon-containing heterocycle, bonded to a m-methylphenoxy group. The presence of the silatrane structure imparts unique chemical properties, making it a subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Methylphenoxy)-silatrane typically involves the reaction of silatrane with m-methylphenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the m-methylphenol, followed by the addition of silatrane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(m-Methylphenoxy)-silatrane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silatrane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Applications De Recherche Scientifique
1-(m-Methylphenoxy)-silatrane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of 1-(m-Methylphenoxy)-silatrane involves its interaction with specific molecular targets and pathways. The silatrane core can interact with various biomolecules, potentially affecting their function. Additionally, the phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(o-Methylphenoxy)-silatrane
- 1-(p-Methylphenoxy)-silatrane
- 1-(Phenoxy)-silatrane
Uniqueness
1-(m-Methylphenoxy)-silatrane is unique due to the position of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interactions. Compared to its ortho and para counterparts, the meta position may result in different steric and electronic effects, leading to distinct properties and applications.
Propriétés
Numéro CAS |
13644-07-0 |
|---|---|
Formule moléculaire |
C13H19NO4Si |
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
1-(3-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-3-2-4-13(11-12)18-19-15-8-5-14(6-9-16-19)7-10-17-19/h2-4,11H,5-10H2,1H3 |
Clé InChI |
OZMGDSKOCTZDTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)O[Si]23OCCN(CCO2)CCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)


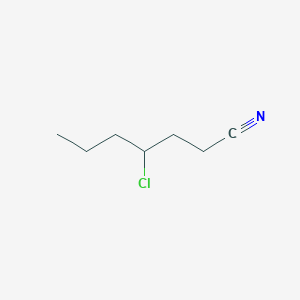
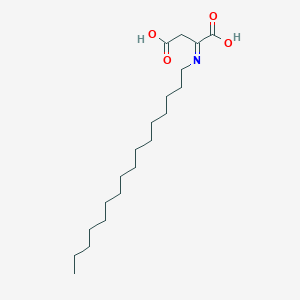



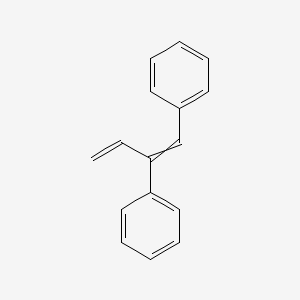
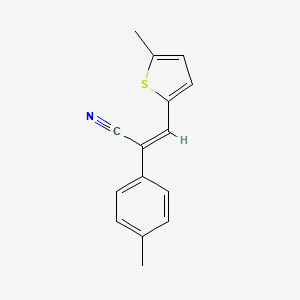
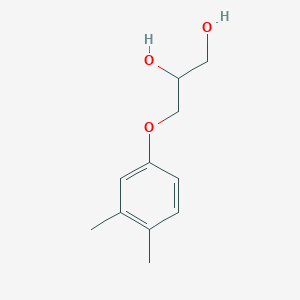
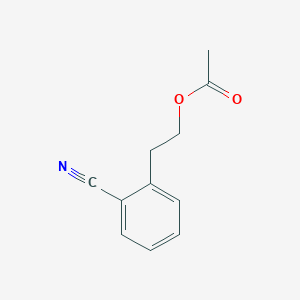
![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)
